molecular formula C19H21N3O5S B2686173 5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1019099-97-8

5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2686173
CAS No.: 1019099-97-8
M. Wt: 403.45
InChI Key: BWFLQIDGIRLRTB-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure integrates several privileged pharmacophores, including a benzodioxane group and a sulfone-containing thiolane ring, which are often associated with targeted protein binding and optimized pharmacokinetic properties. This compound is primarily investigated as a potent and selective kinase inhibitor. Its proposed mechanism of action involves high-affinity binding to the ATP-binding site of specific protein kinases, thereby modulating signaling pathways critical for cell proliferation and survival. Researchers utilize this compound as a chemical probe to elucidate the biological functions of specific kinases and to study their roles in disease models, particularly in oncology and inflammatory disorders. Furthermore, its unique structural framework makes it a valuable intermediate in the design and synthesis of novel analog libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(20-13-3-4-17-18(9-13)27-7-6-26-17)15-10-16(12-1-2-12)22(21-15)14-5-8-28(24,25)11-14/h3-4,9-10,12,14H,1-2,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFLQIDGIRLRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₆N₂O₄S
  • Molecular Weight : 316.36 g/mol
  • CAS Number : 2742016-88-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for their anti-inflammatory properties.
  • Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.
  • Antioxidant Activity : The structural components suggest potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Studies

Research has explored the biological effects of this compound in various contexts:

Anti-inflammatory Activity

A study evaluated the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The results indicated that it exhibits selective inhibition of COX-2, suggesting potential use as an anti-inflammatory agent.

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)
This compound85%20%
Celecoxib (Control)90%10%

Antioxidant Properties

The compound was also tested for its ability to scavenge free radicals in vitro. The results showed significant antioxidant activity compared to standard antioxidants like ascorbic acid.

Test SystemIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Rheumatoid Arthritis Treatment : A clinical trial involving a pyrazole derivative demonstrated significant improvement in symptoms among patients with rheumatoid arthritis, leading to further investigations into structurally related compounds.
  • Cancer Research : A study on a related benzodioxin derivative showed promising results in inhibiting tumor growth in preclinical models, suggesting that compounds with similar structures may also possess anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Analogues from

Compounds 3a–3p (synthesized in ) share the pyrazole-3-carboxamide core but differ in substituents. Key comparisons are outlined below:

Table 1: Substituent and Property Comparison
Compound ID R1 (1-position) R2 (5-position) R3 (N-substituent) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target 1,1-dioxothiolan-3-yl Cyclopropyl Benzodioxin-6-yl Not reported N/A Calculated ~450–500
3a Phenyl Chloro Phenyl 133–135 68 403.1
3b 4-Chlorophenyl Chloro Phenyl 171–172 68 437.1
3d Phenyl Chloro 4-Fluorophenyl 181–183 71 421.0
3e 4-Chlorophenyl Chloro Phenyl 172–174 66 437.1

Key Observations :

The 1,1-dioxothiolan-3-yl group introduces a sulfone moiety absent in 3a–3p, which may improve solubility or target binding affinity compared to aryl substituents like phenyl or chlorophenyl . The benzodioxin-6-yl N-substituent is structurally distinct from the phenyl or fluorophenyl groups in 3a–3p, likely altering electronic and steric interactions.

Synthetic Yields :

  • Yields for 3a–3p range from 62–71%, suggesting moderate efficiency in carboxamide coupling reactions. The target compound’s synthesis may face challenges due to steric hindrance from the cyclopropyl and benzodioxin groups .

Physical Properties :

  • Melting points for 3a–3p correlate with substituent polarity (e.g., 3d with 4-fluorophenyl has a higher mp than 3a). The target compound’s melting point is unreported but expected to differ due to its unique substituents.

Functional Group Analysis vs. Broader Pyrazole Derivatives ()

lists pyrazole derivatives with alternative cores (e.g., cyclopenta[c]pyrazole, tricyclic decane), but these lack the carboxamide functionality critical to the target compound. For example:

  • 926261-82-7 : A cyclopenta[c]pyrazole-carboxylic acid with a 4-methylphenyl group. Unlike the target compound, this lacks the sulfone and benzodioxin motifs, limiting direct comparability .

Research Implications and Limitations

  • Structural Uniqueness: The target compound’s combination of cyclopropyl, sulfone, and benzodioxin groups distinguishes it from known analogs, warranting further studies on synthesis optimization and bioactivity.
  • Data Gaps: No direct pharmacological or spectroscopic data (e.g., NMR, MS) for the target compound is available in the provided evidence. Comparisons rely on inferred trends from structurally related compounds .

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